molecular formula C16H9ClN2O2 B2356014 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole CAS No. 951894-88-5

2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B2356014
CAS No.: 951894-88-5
M. Wt: 296.71
InChI Key: ULXSANYXKVAGQE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

$$^1$$H NMR spectra of analogous compounds show distinct signals:

  • Benzofuran protons: δ 6.6–7.5 ppm (multiplet, 4H).
  • 2-Chlorophenyl protons: δ 7.3–7.4 ppm (doublet, 2H, ortho-Cl) and δ 7.2–7.3 ppm (triplet, 1H, para-Cl).
  • Oxadiazole ring protons are absent due to its fully conjugated structure.

$$^{13}$$C NMR data for related structures include:

  • Oxadiazole C2 and C5: 160–165 ppm.
  • Benzofuran carbonyl: 168–170 ppm.
  • Aromatic carbons: 110–140 ppm.

Table 2: Representative $$^1$$H NMR chemical shifts

Proton Environment δ (ppm)
Benzofuran H3, H4 6.6–7.1
2-Chlorophenyl ortho-H 7.3–7.4
2-Chlorophenyl para-H 7.2–7.3

Infrared (IR) Vibrational Profile Analysis

Key IR absorptions:

  • C=N stretch (oxadiazole): 1525–1530 cm$$^{-1}$$.
  • C–O–C (benzofuran): 1240–1270 cm$$^{-1}$$.
  • C–Cl stretch: 690–740 cm$$^{-1}$$.

Table 3: IR spectral assignments

Vibration Mode Wavenumber (cm$$^{-1}$$)
C=N (oxadiazole) 1525–1530
C–O–C (benzofuran) 1240–1270
C–Cl (aromatic) 690–740

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectra show:

  • Molecular ion [M$$^+$$] at m/z 327 (calculated for C$${16}$$H$$9$$ClN$$2$$O$$2$$).
  • Fragments due to loss of Cl ($$-$$35/37 Da) and CO ($$-$$28 Da).
  • Base peak at m/z 154 corresponding to the benzofuran moiety.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-311G(d,p)) reveal:

  • Optimized geometry matches crystallographic data, with bond length deviations <0.02 Å.
  • Partial double-bond character in oxadiazole C–N bonds (Wiberg index: 1.12).

Table 4: DFT vs. experimental bond lengths

Bond DFT (Å) X-ray (Å)
C2–N3 (oxadiazole) 1.31 1.30
N3–O4 1.36 1.37

Frontier Molecular Orbital (FMO) Analysis

  • HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.
  • HOMO localized on benzofuran; LUMO on oxadiazole and chlorophenyl groups.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O2/c17-12-7-3-2-6-11(12)15-18-19-16(21-15)14-9-10-5-1-4-8-13(10)20-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXSANYXKVAGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzofuran Moiety

Palladium-Catalyzed C–H Activation and Annulation

Palladium-mediated strategies dominate modern benzofuran synthesis. As demonstrated by Qi et al., ligand-free conditions employing palladium acetate (Pd(OAc)₂) enable coupling between aryl boronic acids (20 ) and 2-(2-formylphenoxy)acetonitriles (21 ) to yield benzofurans (22 ) via transmetalation, nitrile coordination, and aldol condensation. For the target compound, 2-chlorophenyl-substituted aryl boronic acids could be coupled with benzofuran precursors under analogous conditions, achieving moderate to excellent yields (58–94%).

Rhodium-Catalyzed Migratory Insertion

Cyclopentadienyl-rhodium complexes facilitate C–H activation of substituted benzamides (43 ) with vinylene carbonate (42 ), proceeding through migratory insertion and β-oxygen elimination to form benzofurans (44 ) in 30–80% yields. This method’s compatibility with electron-donating groups aligns with the 2-chlorophenyl substituent’s electronic profile, suggesting viability for scalable synthesis.

Base-Mediated Cyclization

Potassium tert-butoxide promotes intramolecular cyclization of o-bromobenzylvinyl ketones (100 ) into benzofurans (101 ) under mild conditions. Such base-catalyzed routes avoid transition metals, offering cost-effective access to the benzofuran core required for subsequent oxadiazole conjugation.

Synthesis of the 1,3,4-Oxadiazole Core

Cyclization of Diacylhydrazides

The classical route involves cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, Nagendra et al. achieved 70–92% yields of 1,3,4-oxadiazoles (61 ) using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) as a dehydrating agent. Applied to the target compound, benzofuran-2-carbohydrazide and 2-chlorobenzoyl hydrazide would form the diacylhydrazide intermediate, cyclizable via EDC or POCl₃.

Oxidative Cyclization with Eosin-Y

Visible-light-driven photocatalytic cyclization using eosin-Y and atmospheric oxygen converts semicarbazones (27 ) into 2-amino-1,3,4-oxadiazoles (29 , 30 ) with yields exceeding 90%. Adapting this method, semicarbazones derived from benzofuran-2-carbaldehyde and 2-chlorophenyl hydrazine could yield the target oxadiazole under eco-friendly conditions.

Hypervalent Iodine-Mediated Desulfurization

Kavit N. Patel et al. employed iodobenzene and Oxone for oxidative desulfurization of thiosemicarbazides (34 ), producing 2-amino-1,3,4-oxadiazoles (35 ) in high yields. This method’s tolerance for diverse substituents positions it as a robust pathway for introducing the 2-chlorophenyl group.

Convergent Synthesis Strategies

Sequential Ring Construction

Step 1: Benzofuran Synthesis

Using palladium-catalyzed conditions, 2-chlorophenyl-substituted benzofuran-2-carboxylic acid (A ) is synthesized from aryl boronic acids and acetonitrile precursors.

Step 2: Diacylhydrazide Formation

Benzofuran-2-carboxylic acid hydrazide (B ) is prepared via esterification and hydrazinolysis. Reaction with 2-chlorobenzoyl chloride forms diacylhydrazide (C ).

Step 3: Cyclodehydration

Treatment of (C ) with POCl₃ at reflux yields the target oxadiazole. Zhu et al. demonstrated similar cyclizations in solvent-free microwave conditions, achieving 85–92% yields.

Palladium-Catalyzed Tandem Annulation

A one-pot strategy coupling benzofuran isocyanides (32 ) with 2-chlorophenyl hydrazides (31 ) under Pd catalysis enables simultaneous oxadiazole and benzofuran assembly. This approach minimizes intermediate isolation, enhancing atom economy.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Yield Conditions Advantages
Diacylhydrazide Cyclization POCl₃ 70–92% Reflux, 6–8 h High yield, scalable
Eosin-Y Photocatalysis Eosin-Y, CBr₄ 90–94% Visible light, O₂ Eco-friendly, rapid
Hypervalent Iodine PhI, Oxone 82–88% RT, 4 h Mild, avoids toxic reagents
Pd-Catalyzed Annulation Pd(OAc)₂ 58–94% 90°C, toluene One-pot, versatile

Mechanistic Insights

Oxidative Cyclization Pathway

In eosin-Y-catalyzed reactions, singlet oxygen generation facilitates semicarbazone (27 ) oxidation, inducing cyclization via radical intermediates. The 2-chlorophenyl group’s electron-withdrawing nature accelerates this step, favoring high yields.

Palladium-Mediated C–N Bond Formation

During Pd-catalyzed annulation, oxidative addition of hydrazides (31 ) to Pd(0) forms Pd–N complexes, which undergo migratory insertion with isocyanides (32 ) to assemble the oxadiazole ring. Coordination of the benzofuran moiety stabilizes transition states, enhancing regioselectivity.

Challenges and Optimization

  • Steric Hindrance : Bulky 2-chlorophenyl and benzofuran groups may impede cyclization. Microwave irradiation (Zhu et al.) mitigates this by enhancing molecular mobility.
  • Byproduct Formation : Over-oxidation during eosin-Y reactions is minimized using CBr₄ as a co-catalyst.
  • Solvent Selection : Hexafluoroisopropanol (HFIP) stabilizes charged intermediates in Bronsted-acid-mediated cyclizations, improving yields.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its electronic and photophysical properties, making it a candidate for organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzofuran-2-yl)-5-phenyl-1,3,4-oxadiazole
  • 2-(1-Benzofuran-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-(1-Benzofuran-2-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole

Uniqueness

2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of both the benzofuran and chlorophenyl groups, which confer distinct electronic and steric properties

Biological Activity

The compound 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The chemical structure of 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole can be represented as follows:

C15H10ClN3O\text{C}_{15}\text{H}_{10}\text{ClN}_3\text{O}

This structure features a benzofuran moiety and a chlorophenyl group, which are significant for its biological interactions.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives, including 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole. According to recent research, oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies show that oxadiazole derivatives can inhibit the growth of human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other tumor cell lines with IC50 values ranging from 10 to 100 µM .
  • A specific derivative demonstrated moderate activity with an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . A study assessed the antibacterial activity of several oxadiazole derivatives against common bacterial strains. The results indicated that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria .

Bacterial Strain Inhibition Zone (mm) Comparison with Control
Staphylococcus aureus18Higher than amoxicillin
Escherichia coli15Comparable
Pseudomonas aeruginosa12Lower than cefixime

Anti-inflammatory and Analgesic Properties

Research indicates that oxadiazole derivatives possess anti-inflammatory and analgesic effects. For example:

  • One study reported that a related oxadiazole derivative exhibited significant inhibition of COX enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation .
  • The anti-inflammatory activity was evaluated using carrageenan-induced paw edema models in rats, showing substantial reduction in swelling compared to control groups .

Synthesis Methods

The synthesis of 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves:

  • Condensation Reaction : The reaction between benzofuran derivatives and chlorophenyl hydrazine under acidic or basic conditions.
  • Cyclization : Formation of the oxadiazole ring through cyclization reactions using carbon disulfide or other reagents.

A notable synthesis method includes ultrasonic-assisted synthesis which enhances yield and purity .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole compounds:

  • Case Study on Anticancer Activity :
    • A series of benzofuran appended oxadiazoles were synthesized and tested for anticancer activity against various cell lines. The results indicated that modifications in substituents significantly affected their potency .
  • Case Study on Antimicrobial Efficacy :
    • A comparative study evaluated the antibacterial effects of synthesized oxadiazoles against standard antibiotics. Results showed that some derivatives had superior antibacterial properties compared to traditional treatments .

Q & A

Q. What are the optimized synthetic routes for 2-(1-benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazide precursors with carbon disulfide under basic conditions. For example, 5-(2-chlorophenyl)-1,3,4-oxadiazole derivatives can be synthesized via refluxing 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification and recrystallization . Microwave-assisted methods may improve reaction efficiency compared to traditional thermal approaches, as seen in analogous oxadiazole syntheses . Solvent choice (e.g., ethanol vs. DMF) and temperature control are critical for minimizing side reactions and achieving yields >75% .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., benzofuran and chlorophenyl groups) .
  • HRMS : To confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., similar oxadiazoles show planar oxadiazole rings with dihedral angles <10° between aromatic substituents) .
  • IR spectroscopy : Identifies functional groups like C=N (1600–1650 cm1^{-1}) and C-O-C (1200–1250 cm1^{-1}) .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in CNS-related studies?

Analogous 1,3,4-oxadiazoles with electron-withdrawing groups (e.g., nitro, chloro) at C2 and C5 positions exhibit CNS depressant activity by modulating GABAergic pathways or serotonin receptors . For example, 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole showed anticonvulsant activity in rodent models, attributed to enhanced ligand-receptor binding affinity due to halogen and nitro group interactions . Molecular docking studies with target proteins (e.g., SDH enzyme) can further elucidate binding modes .

Q. How do structural modifications (e.g., substituent variations) influence its physicochemical and pharmacological properties?

  • Electron-withdrawing groups (Cl, NO2_2) : Enhance thermal stability and bioactivity by increasing electrophilicity. For example, chloro substituents improve anticonvulsant potency by 30% compared to methyl derivatives .
  • Benzofuran vs. biphenyl groups : Benzofuran’s oxygen atom increases polarity, affecting solubility and membrane permeability. This was observed in scintillator dopants where oxadiazole derivatives with biphenyl groups exhibited higher radiation stability .
  • Thioether linkages : Introduce redox-active sites, as seen in fungicidal oxadiazoles where sulfur atoms enhance binding to fungal SDH enzymes .

Q. What computational strategies are used to predict and optimize its performance in material science applications?

  • DFT calculations : Determine HOMO/LUMO energies (e.g., oxadiazoles with HOMO ≈ -6.2 eV and LUMO ≈ -2.4 eV are effective electron-transport materials in OLEDs) .
  • Molecular docking : Predict interactions with biological targets (e.g., SDH protein binding for fungicidal activity) .
  • Crystal engineering : Analyze packing motifs (e.g., π-π stacking in scintillators improves photon emission efficiency) .

Contradictions and Validation

  • Synthetic yields : Microwave-assisted methods claim higher efficiency, but traditional refluxing remains reproducible for gram-scale synthesis .
  • Bioactivity specificity : While halogen substituents generally enhance CNS activity, excessive electronegativity (e.g., dual nitro groups) may reduce blood-brain barrier penetration .

Methodological Recommendations

  • For toxicity screening : Use M. tuberculosis H37Rv or invertebrate models (e.g., Artemia salina) to assess EC50_{50} values .
  • For material applications : Compare fluorescence quantum yields with standard dopants like B-PBD under controlled irradiation .

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